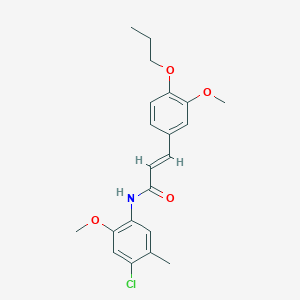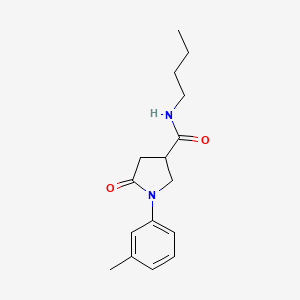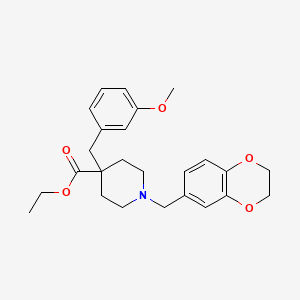
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide, commonly known as CMMPA, is a synthetic compound that belongs to the acrylamide family. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 413.9 g/mol. CMMPA has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of CMMPA involves the inhibition of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins and other inflammatory mediators. CMMPA selectively inhibits COX-2, which is induced during inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and physiological effects:
CMMPA has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats and mice. Additionally, CMMPA has been found to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMMPA in lab experiments is its selective inhibition of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and other physiological processes. However, one of the limitations of using CMMPA is its low water solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CMMPA. One potential area of research is the development of more water-soluble derivatives of CMMPA that can be used in vivo. Another area of research is the investigation of the anticancer properties of CMMPA and its derivatives. Additionally, the role of COX-2 in various diseases such as Alzheimer's disease and cardiovascular disease could be further explored using CMMPA as a tool.
Applications De Recherche Scientifique
CMMPA has been used in various scientific research studies due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-5-10-27-18-8-6-15(12-20(18)26-4)7-9-21(24)23-17-11-14(2)16(22)13-19(17)25-3/h6-9,11-13H,5,10H2,1-4H3,(H,23,24)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYPHJWVPQBQGM-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4792483.png)



![methyl 3-(2-fluorobenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4792511.png)



![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4792535.png)
![N-[2-(cyclohexylthio)ethyl]-3-phenylacrylamide](/img/structure/B4792550.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4792560.png)
![3-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B4792562.png)
![methyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4792563.png)